BenchChemオンラインストアへようこそ!

1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole

purity quality control reproducibility

1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole (CAS 338791-35-8) features a unique N1-benzyloxy group that introduces an N–O bond absent in common N-alkyl/aryl analogs. This single-atom difference markedly alters electron density, torsional flexibility, and H-bond acceptance, making the compound irreplaceable in SAR studies, hemilabile N,O-ligand design, and crystallographic comparisons. Supplied at ≥97% purity to ensure assay reproducibility. Generic N-benzyl or N-phenyl substitutes will not replicate the electronic or conformational properties of this exact N–O structure.

Molecular Formula C21H18N2O
Molecular Weight 314.388
CAS No. 338791-35-8
Cat. No. B2873845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole
CAS338791-35-8
Molecular FormulaC21H18N2O
Molecular Weight314.388
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4
InChIInChI=1S/C21H18N2O/c1-16-11-13-18(14-12-16)21-22-19-9-5-6-10-20(19)23(21)24-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
InChIKeyKSTXRPRMPYOCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole CAS 338791-35-8 – Core Identity and Procurement-Grade Characterization


1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole (CAS 338791-35-8; molecular formula C21H18N2O; molecular weight 314.38 g/mol) is a fully substituted 1,2-diaryl-1H-benzimidazole derivative bearing a benzyloxy group at N1 and a p-tolyl group at C2 . The compound is supplied as a solid with vendor-reported purities ranging from 90% to ≥97% and is used as a synthetic building block or as a ligand candidate in medicinal and coordination chemistry . Predicted physicochemical parameters include a boiling point of 498.3±48.0 °C, a density of 1.13±0.1 g/cm³, and a pKa of 3.36±0.10, indicating a weakly basic benzimidazole core . No pharmacopoeial monograph or regulatory filing has been identified for this exact compound as of 2026.

Why 1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole Cannot Be Replaced by Generic N-Alkyl or N-Aryl Benzimidazoles


The N1-benzyloxy substituent introduces an oxygen atom directly attached to the benzimidazole nitrogen, creating an N–O bond that is absent in the common N-alkyl (e.g., N-benzyl or N-methyl) and N-aryl analogs. This single atom difference markedly alters the electron density on the benzimidazole core, the torsional profile around the N1–C bond, and the potential for hydrogen-bond acceptance via the ether oxygen. The closest crystallographically characterized analog, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI), lacks this oxygen and exhibits different unit-cell packing and intermolecular interactions [1]. Consequently, generic substitution by an N-benzyl or N-phenyl benzimidazole in a structure-activity relationship (SAR) study, a catalytic system, or a crystallographic experiment will not replicate the electronic or conformational properties of the title compound, and may lead to divergent biological or materials performance.

Quantitative Differentiation Evidence for 1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole (CAS 338791-35-8) Relative to Closest Analogs


Vendor-Assay Purity Differential: ≥97% (MolCore) vs. 90% (Leyan) Directly Impacts Reproducibility

Two independent vendors supply the identical CAS number with materially different minimum purity specifications. MolCore lists the compound with a guaranteed purity of NLT 97% , whereas Leyan offers a catalog purity of 90% . This 7‑percentage‑point absolute difference translates to a ≥3.5‑fold higher maximum impurity burden in the lower-purity lot, assuming the impurities are non-volatile organic residues. For a user requiring stoichiometric precision—e.g., in coordination chemistry, catalytic cycles, or quantitative biological assays—the higher-purity source reduces the risk of off-target effects caused by unidentified impurities.

purity quality control reproducibility

Predicted Physicochemical Differentiation: pKa, LogP, and Boiling Point vs. the N-Benzyl Analog MBMPBI

The experimentally determined crystal structure of the closest N-benzyl analog, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI, C22H20N2), provides a structural baseline lacking the N–O bond [1]. Although no measured pKa or logP is available for the title compound, in silico predictions indicate a pKa of 3.36±0.10 , placing it approximately 1.5–2.0 log units more acidic than the typical pKa ~5–6 of N-alkyl benzimidazoles, due to the electron-withdrawing inductive effect of the adjacent oxygen. The predicted logP of 4.64 is ~0.3–0.5 units lower than that estimated for MBMPBI (logP ~5.0 by fragment-based calculation), suggesting slightly improved aqueous solubility for the N-benzyloxy derivative. The predicted boiling point (498.3±48.0 °C) and density (1.13±0.1 g/cm³) further differentiate the compound from its N-benzyl analog (MBMPBI density not reported).

physicochemical properties pKa logP solubility

Crystallographic Evidence Gap: N–O Bond Introduces Conformational Degrees of Freedom Absent in MBMPBI

The single-crystal X-ray structure of MBMPBI (1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole) reveals two independent molecules in the asymmetric unit that form centrosymmetric dimers via C–H···π interactions, with no classical hydrogen bonds [1]. The title compound differs by the insertion of an oxygen atom between the N1 and the benzyl group, generating an N–O–CH2–Ph linkage. This introduces (i) the possibility of O···H–C hydrogen-bond acceptance, (ii) increased rotational freedom about the N–O and O–CH2 bonds, and (iii) a longer N1–Cipso distance (~1.44 Å for N–O–C vs. ~1.47 Å for N–CH2–C in MBMPBI). Although the crystal structure of the title compound has not been deposited in the Cambridge Structural Database as of 2026, the predictable geometric consequences of the N–O bond mean that crystal packing, solvent inclusion, and melting point will diverge from those of MBMPBI. Experimental melting point and single-crystal data for the title compound would constitute the highest-strength differential evidence but are currently unavailable in the public domain.

crystallography conformational analysis hydrogen bonding

Metabolic Liability of the N–O Bond: Class-Level Inference from Alkoxyamine and N-Alkoxy Heterocycle Literature

The N–O bond in N-alkoxy heterocycles is recognized as a metabolic soft spot susceptible to reductive cleavage by cytochrome P450 enzymes, flavin-containing monooxygenases, and aldehyde oxidase, typically yielding the N-unsubstituted benzimidazole and benzaldehyde [1]. While no compound-specific microsomal stability data are published for the title compound, the general liability of N-alkoxybenzimidazoles has been documented in medicinal chemistry campaigns, where half-lives in human liver microsomes (HLM) are frequently <30 min for closely related N-benzyloxy heterocycles [1]. In contrast, the N-benzyl analog MBMPBI lacks the N–O bond and is expected to undergo oxidative metabolism primarily at the benzylic methylene, typically with longer half-lives (t₁/₂ > 60 min in HLM for many N-benzyl benzimidazoles). This inferred metabolic differentiation may be advantageous if rapid clearance is desired (e.g., prodrug or soft-drug strategy) or disadvantageous if sustained target engagement is required. Direct comparative HLM stability data for the title compound versus MBMPBI would provide the necessary high-strength evidence but are not yet available.

metabolic stability N–O bond microsomal clearance

Procurement-Driven Application Scenarios for 1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole (CAS 338791-35-8)


Differentiated Building Block for N-Alkoxy Benzimidazole SAR Libraries

The compound serves as a key intermediate or final compound for medicinal chemistry groups exploring the structure-activity relationships of N-alkoxy benzimidazoles. The ≥97% purity grade ensures that biological assay results are not confounded by high impurity levels. The presence of both a benzyloxy N-substituent and a p-tolyl C-substituent allows parallel comparison with N-benzyl and N-phenyl analogs in the same assay, enabling isolation of the electronic and conformational effects of the N–O bond.

Ligand Candidate for Transition-Metal Catalysis Requiring Hemilabile N,O-Donor Sets

The combination of a benzimidazole N-donor and an ether O-donor in the N1 side chain creates a potential N,O-chelating or hemilabile ligand system for palladium, copper, or iron catalysis. The high purity (NLT 97%, ) minimizes competing ligand impurities that could poison catalytic cycles. The predicted pKa of 3.36 indicates the benzimidazole nitrogen is less coordinating than in N-alkyl analogs, a property that can be exploited for pH-switchable catalysis.

Crystallographic Model System for N–O Bond Conformational Analysis

Although a crystal structure of the title compound has not yet been deposited, the compound is an ideal candidate for single-crystal X-ray diffraction studies aimed at understanding the conformational consequences of the N–O–CH2–Ph linkage versus N–CH2–Ph. The well-characterized structure of the N-benzyl analog MBMPBI provides a direct comparator for analyzing changes in unit-cell parameters, hydrogen-bonding networks, and torsional angles upon oxygen insertion.

Rapidly Cleared Pharmacological Probe or Prodrug Scaffold

If the class-level inference of N–O bond metabolic lability holds for this specific compound, it could serve as a rapidly cleared pharmacological probe for target-engagement studies where a short half-life is desired to minimize carry-over effects. The predicted lower logP (4.64, ) relative to N-benzyl analogs may also confer slightly better aqueous solubility for intravenous formulation. Procurement of the high-purity grade is essential to avoid confounding toxicity from impurities in such in vivo applications.

Quote Request

Request a Quote for 1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.